2-Bromo-7-(bromomethyl)naphthalene
CAS No.:
Cat. No.: VC15896204
Molecular Formula: C11H8Br2
Molecular Weight: 299.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H8Br2 |
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Molecular Weight | 299.99 g/mol |
IUPAC Name | 2-bromo-7-(bromomethyl)naphthalene |
Standard InChI | InChI=1S/C11H8Br2/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6H,7H2 |
Standard InChI Key | JLDFBIDUMPNFIG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2)Br)CBr |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-Bromo-7-(bromomethyl)naphthalene consists of a naphthalene backbone substituted with bromine at the 2-position and a bromomethyl (-CHBr) group at the 7-position. The naphthalene system’s planar structure and electron-rich aromatic rings facilitate electrophilic substitution reactions, while the bromine atoms enhance electrophilicity at adjacent positions . The compound’s IUPAC name, 2-bromo-7-(bromomethyl)naphthalene, reflects its substitution pattern, distinguishing it from isomers such as 2-bromo-3-(bromomethyl)naphthalene .
Physicochemical Properties
Experimental data for this compound remain limited, but analogous brominated naphthalenes provide insights:
Synthesis Methodologies
Metal-Free Cyclopropane Ring-Opening Bromination
A 2021 study demonstrated a modular route to synthesize brominated naphthalenes via cyclopropane intermediates . Although developed for 2-bromo-3-(bromomethyl)naphthalene, the method’s principles are applicable to the 7-substituted variant:
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Birch Reduction: Naphthalene undergoes Birch reduction to form 1,4-dihydronaphthalene.
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Dichlorocarbene Addition: Reaction with dichlorocarbene (generated from chloroform and t-BuOK) yields 1H-cyclopropa[b]naphthalene.
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Bromination: Ring-opening of the cyclopropane with molecular bromine () introduces bromine at the 2- and 3-positions. Adapting this sequence to target the 7-position would require modifying the cyclopropane opening conditions.
Comparative Analysis of Synthetic Routes
Method | Yield | Conditions | Advantages | Limitations |
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Metal-Free Bromination | 24–62% | , t-BuOK | No metal catalysts | Multi-step, low yields |
NBS-Mediated | 56–62% | NBS, 30°C | High regioselectivity | Requires propargyl ethers |
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-deficient nature of the naphthalene ring due to bromine substituents directs further electrophilic attacks to meta and para positions. For instance, nitration or sulfonation would likely occur at the 4- or 5-positions, enabling the synthesis of polysubstituted derivatives .
Nucleophilic Displacement
The bromomethyl group at the 7-position is susceptible to nucleophilic substitution. Reacting with nucleophiles like amines or thiols could yield 7-(aminomethyl)- or 7-(mercaptomethyl)-naphthalene derivatives, which are valuable in drug discovery .
Applications in Organic Synthesis
Medicinal Chemistry Intermediates
2-Bromo-7-(bromomethyl)naphthalene serves as a precursor to kinase inhibitors and anticancer agents. For example, brominated naphthalenes are key intermediates in synthesizing polycyclic compounds that inhibit protein kinases .
Materials Science
The compound’s rigid aromatic structure makes it suitable for constructing organic semiconductors and liquid crystals. Bromine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) to attach conjugated side chains, enhancing charge transport properties .
Future Directions
Recent advances in transition metal-free synthesis and regioselective bromination provide frameworks for optimizing 2-bromo-7-(bromomethyl)naphthalene production. Future research should prioritize:
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Crystallographic Studies to elucidate solid-state structure and intermolecular interactions.
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Green Chemistry Approaches to reduce bromine waste and improve atom economy.
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Biological Screening to explore its potential as a pharmacophore in drug candidates.
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